(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the (2-Bromo-5-methoxyphenyl)methanone through a bromination reaction of 5-methoxyacetophenone. This intermediate is then reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (2-Bromo-5-methoxyphenyl)(4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone stands out due to the presence of the furan-2-ylmethylsulfonyl group. This functional group imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the combination of the bromine and methoxy groups on the phenyl ring provides distinct electronic and steric effects that influence the compound’s behavior in various reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO5S/c1-24-13-4-5-17(19)16(11-13)18(21)20-8-6-15(7-9-20)26(22,23)12-14-3-2-10-25-14/h2-5,10-11,15H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHVPKBYKKNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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